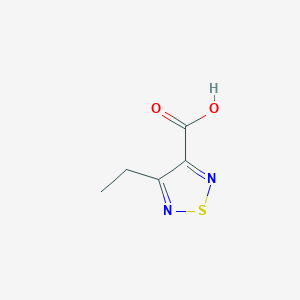
2-Methoxy-5-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methylnicotinamide is an organic compound with the molecular formula C₈H₁₀N₂O₂ It is a derivative of nicotinamide, which is a form of vitamin B3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylnicotinamide typically involves the methylation of 5-methylnicotinamide. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the 2-position of the nicotinamide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions: 2-Methoxy-5-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-5-methylnicotinic acid.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylnicotinic acid.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular metabolism and as a precursor to coenzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Methoxy-5-methylnicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases.
Pathways Involved: The compound influences pathways related to energy production, oxidative stress response, and inflammation. By modulating these pathways, it can exert protective effects on cells and tissues.
類似化合物との比較
2-Methoxy-5-methylnicotinic acid: This compound is an oxidized form of 2-Methoxy-5-methylnicotinamide.
5-Methylnicotinamide: The parent compound without the methoxy group.
2-Methoxy-5-methylpyridine: A structurally similar compound with a pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the methyl group at the 5-position make it a versatile intermediate in organic synthesis and a potential therapeutic agent.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-methoxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12-2)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChIキー |
PYVUBJMYBDQJPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


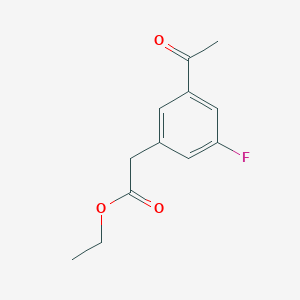
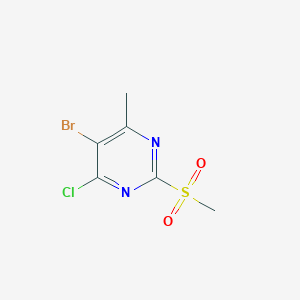

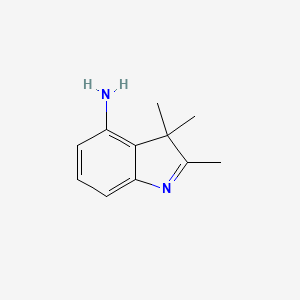
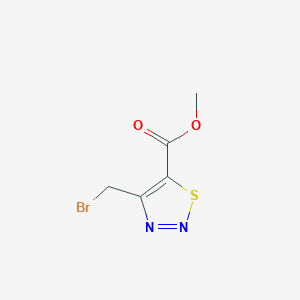
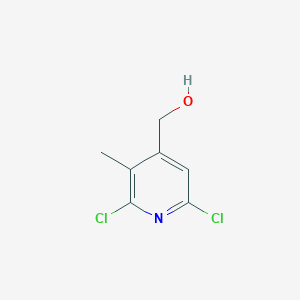
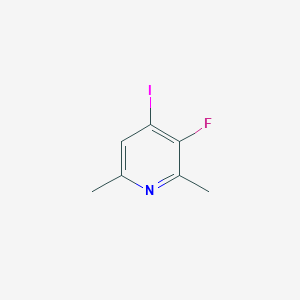

![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)


![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
